MK-0736
Overview
Description
MK-0736 is a potent and selective inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme plays a crucial role in the conversion of inactive cortisone to active cortisol, a glucocorticoid hormone involved in various metabolic processes. This compound has been investigated for its potential therapeutic applications in treating conditions such as type 2 diabetes mellitus, obesity, and hypertension .
Preparation Methods
The synthesis of MK-0736 involves several steps, starting with the preparation of key intermediates The synthetic route typically includes the formation of a bicyclo[22The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure high yield and purity .
Industrial production methods for this compound are designed to scale up the laboratory synthesis while maintaining the quality and consistency of the compound. This involves optimizing reaction conditions, using high-purity reagents, and employing advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
MK-0736 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of sulfoxides or sulfones, while reduction can yield alcohols or amines .
Scientific Research Applications
MK-0736 has been extensively studied for its potential applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a valuable tool for studying the inhibition of 11β-HSD1 and its effects on glucocorticoid metabolism. In biology, this compound is used to investigate the role of cortisol in various physiological processes and diseases .
In medicine, this compound has shown promise in clinical trials for the treatment of type 2 diabetes mellitus, obesity, and hypertension. By inhibiting 11β-HSD1, this compound reduces the conversion of cortisone to cortisol, thereby lowering cortisol levels and improving metabolic parameters such as blood glucose, lipid profile, and blood pressure .
Mechanism of Action
The mechanism of action of MK-0736 involves the selective inhibition of 11β-HSD1, an enzyme responsible for the conversion of inactive cortisone to active cortisol. By inhibiting this enzyme, this compound reduces the local and systemic levels of cortisol, thereby modulating various metabolic processes. The molecular targets of this compound include the active site of 11β-HSD1, where it binds and prevents the enzyme from catalyzing the conversion of cortisone to cortisol .
Comparison with Similar Compounds
MK-0736 is part of a class of compounds known as 11β-HSD1 inhibitors. Other similar compounds include MK-0916, INCB13739, and BVT2733. Compared to these compounds, this compound has shown unique properties in terms of its selectivity and potency. For instance, while MK-0916 increased low-density lipoprotein cholesterol levels in patients with type 2 diabetes, this compound was found to reduce this parameter in non-diabetic obese patients with hypertension .
Properties
CAS No. |
719272-79-4 |
---|---|
Molecular Formula |
C23H30F3N3O2S |
Molecular Weight |
469.6 g/mol |
IUPAC Name |
3-[4-(3-ethylsulfonylpropyl)-1-bicyclo[2.2.2]octanyl]-4-methyl-5-[2-(trifluoromethyl)phenyl]-1,2,4-triazole |
InChI |
InChI=1S/C23H30F3N3O2S/c1-3-32(30,31)16-6-9-21-10-13-22(14-11-21,15-12-21)20-28-27-19(29(20)2)17-7-4-5-8-18(17)23(24,25)26/h4-5,7-8H,3,6,9-16H2,1-2H3 |
InChI Key |
ORQZQBUNAMJFCY-UHFFFAOYSA-N |
SMILES |
CCS(=O)(=O)CCCC12CCC(CC1)(CC2)C3=NN=C(N3C)C4=CC=CC=C4C(F)(F)F |
Canonical SMILES |
CCS(=O)(=O)CCCC12CCC(CC1)(CC2)C3=NN=C(N3C)C4=CC=CC=C4C(F)(F)F |
Appearance |
Solid powder |
Key on ui other cas no. |
719272-79-4 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
MK-0736; MK 0736; MK0736. |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.